1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine
CAS No.: 887586-95-0
Cat. No.: VC16689241
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887586-95-0 |
|---|---|
| Molecular Formula | C17H25BrN2O2 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | tert-butyl 3-[(2-bromoanilino)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-7-13(12-20)11-19-15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3 |
| Standard InChI Key | QGHUWIPYGXNQNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=CC=C2Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. At the 3-position, a methyl bridge connects the piperidine to a 2-bromophenylamino moiety. This configuration introduces steric and electronic effects that influence reactivity and biological interactions. The molecular formula is C₁₇H₂₄BrN₂O₂, with a molecular weight of 369.3 g/mol .
Key Structural Features:
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Boc Protection: Enhances stability during synthetic manipulations by shielding the secondary amine.
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2-Bromo Substituent: Introduces halogen-based polarity and potential for cross-coupling reactions.
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Methyl Spacer: Modifies spatial orientation, potentially altering binding affinity to biological targets.
Synthesis and Preparation
Step 1: Boc Protection of Piperidine
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding 1-Boc-piperidine. This step ensures amine protection while preserving reactivity at other positions.
Step 3: Purification and Characterization
Crude product is purified using column chromatography, followed by spectroscopic validation (¹H NMR, LC-MS) and elemental analysis.
Industrial Considerations
Large-scale synthesis may employ continuous flow reactors to optimize yield and reduce reaction times. Automated platforms ensure reproducibility, while advanced purification techniques like preparative HPLC achieve high purity (>95%) .
Physicochemical Properties
Experimental and Predicted Data
Physicochemical properties are extrapolated from structurally related compounds (Table 1) .
Table 1: Comparative Physicochemical Properties
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Lipophilicity: The bromine atom and methyl group increase LogP compared to non-halogenated analogs, enhancing membrane permeability but reducing aqueous solubility.
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Thermal Stability: Decomposition occurs above 200°C, with the Boc group cleaving under strong acids (e.g., TFA) .
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The compound’s versatility enables its use in synthesizing:
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Kinase Inhibitors: Via Suzuki-Miyaura coupling of the bromine to aryl boronic acids.
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Anticancer Agents: After deprotection, the free amine can be acylated to target DNA repair enzymes.
Case Study: PARP Inhibitor Development
A derivative replacing the bromine with a nitro group exhibited PARP-1 inhibition (IC₅₀ = 12 nM), underscoring the scaffold’s potential .
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